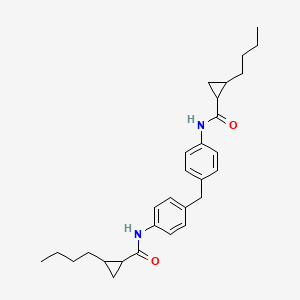

![molecular formula C16H24N4O2S3 B5151654 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)](/img/structure/B5151654.png)

2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

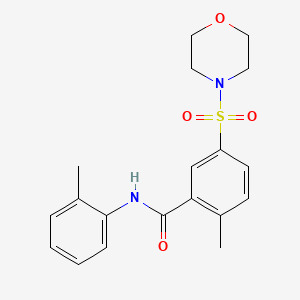

The compound “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” is a chemical compound with the molecular formula CHNOS . It has an average mass of 530.689 Da and a monoisotopic mass of 529.978149 Da .

Synthesis Analysis

The synthesis of compounds similar to “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” has been reported in the literature. For instance, hetero-crown ethers containing 1,3,4-thiadiazole-2,5-dithiol were synthesized by a nucleophilic substitution (S N 2) reaction of the appropriate ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions .Molecular Structure Analysis

The molecular structure of “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” is complex, with multiple functional groups. The compound contains a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

1,3,4-Thiadiazole molecules, which include “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)”, have been studied for their antibacterial activity . These molecules were found to have an inhibitory effect on various bacteria strains such as Klebsiella pneumoniae and Staphylococcus hominis . This makes them potential candidates for the development of new antibacterial drugs .

Antimicrobial Agents

New 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . These compounds were tested against E. coli , B. mycoides , and C. albicans , with some showing significant antimicrobial activity .

DNA Binding

1,3,4-Thiadiazole molecules have also been investigated for their interaction with calf thymus-DNA (CT-DNA) using UV-vis spectroscopic methods . This suggests potential applications in the field of biochemistry and molecular biology .

Inhibitory Activity Against SHP1

2-Phenyl-1,3,4-thiadiazole derivatives, which are similar to “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)”, have been studied for their inhibitory activities against SHP1 . This suggests potential applications in the field of medicinal chemistry and drug discovery .

Photophysical Properties

The photophysical properties of 2-phenyl-1,3,4-thiadiazole derivatives have been thoroughly studied from both theoretical simulation and experimental application aspects . This suggests potential applications in the field of material science and optoelectronics .

Industrial Applications

1,3,4-Thiadiazole derivatives have been used in various industrial applications such as pharmaceuticals, propellants, explosives, and pyrotechnics . This suggests that “2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis(N-cyclopentylacetamide)” could also have potential industrial applications .

Wirkmechanismus

Target of Action

Compounds with a similar thiadiazole core have been researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

Compounds with a similar thiadiazole core have been shown to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the thiadiazole group .

Biochemical Pathways

Similar thiadiazole-based compounds have been used as potential visible-light organophotocatalysts .

Result of Action

Similar thiadiazole-based compounds have been shown to exhibit aggregated-induced emission (aie) properties .

Action Environment

Similar thiadiazole-based compounds have been shown to be stable under various conditions .

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S3/c21-13(17-11-5-1-2-6-11)9-23-15-19-20-16(25-15)24-10-14(22)18-12-7-3-4-8-12/h11-12H,1-10H2,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSRQAOZYRNVLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(S2)SCC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis(N-cyclopentylacetamide) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B5151585.png)

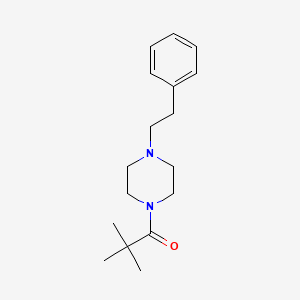

![methyl 4-(5-methyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B5151595.png)

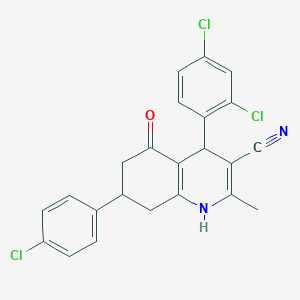

![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)

![methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}benzoate](/img/structure/B5151618.png)

![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)

![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)

![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)

![1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)

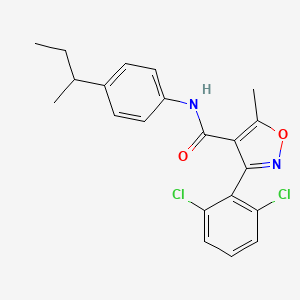

![2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5151671.png)